Methyl 4-chloro-6-cyclopropylpicolinate
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Overview
Description
Methyl 4-chloro-6-cyclopropylpicolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group, a chlorine atom at the 4-position, and a cyclopropyl group at the 6-position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-cyclopropylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with 2-picolinic acid.
Chlorination: The 2-picolinic acid is treated with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride.
Cyclopropylation: The 4-chloropicolinoyl chloride is then reacted with cyclopropylamine to introduce the cyclopropyl group at the 6-position.
Esterification: Finally, the compound undergoes esterification with methanol (MeOH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-cyclopropylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products include derivatives with different substituents at the 4-position.
Hydrolysis: The major product is 4-chloro-6-cyclopropylpicolinic acid.
Scientific Research Applications
Methyl 4-chloro-6-cyclopropylpicolinate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-cyclopropylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloropicolinate: Similar structure but lacks the cyclopropyl group.
Methyl 6-cyclopropylpicolinate: Similar structure but lacks the chlorine atom at the 4-position.
Uniqueness
Methyl 4-chloro-6-cyclopropylpicolinate is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Methyl 4-chloro-6-cyclopropylpicolinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of picolinic acid. Its structure can be represented as follows:
- Chemical Formula : C10H10ClN1O2
- Molecular Weight : 215.64 g/mol
The presence of the cyclopropyl group and chlorine atom contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on cyclopropyl carboxamide derivatives have shown promising antimalarial effects, with some compounds demonstrating low cytotoxicity to human cells while effectively inhibiting Plasmodium falciparum with EC50 values in the nanomolar range . This suggests that modifications in the picolinate structure can enhance antimicrobial potency.
Antitumor Activity
There is emerging evidence that this compound may possess antitumor properties. A related compound, identified as a Src/Abl kinase inhibitor, demonstrated potent antiproliferative activity against various cancer cell lines, including those from hematological malignancies . The structural similarities suggest that this compound could also exhibit similar anticancer effects through kinase inhibition pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Like other picolinate derivatives, it may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Cellular Uptake : The lipophilicity of the cyclopropyl group may facilitate better cellular uptake, enhancing the compound's efficacy.
- Targeting Specific Pathways : Research has indicated that related compounds can target mitochondrial functions in parasites, suggesting a potential mechanism for this compound's action against malaria .
Study on Antimalarial Activity
A recent study explored the structure-activity relationship (SAR) of cyclopropyl carboxamide derivatives, revealing that modifications significantly affect their antimalarial activity. The study highlighted that increasing lipophilicity generally enhanced activity against P. falciparum without increasing toxicity to human cells .
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | 0.14 | >40 | >285 |
Compound B | 0.22 | >40 | >181 |
This compound | TBD | TBD | TBD |
Anticancer Studies
In another case study involving Src/Abl kinase inhibitors, compounds structurally similar to this compound showed robust in vivo activity against chronic myelogenous leukemia (CML), leading to complete tumor regressions in xenograft models . This indicates potential therapeutic applications in oncology.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl 4-chloro-6-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-7(11)4-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
TWSJPGZPNWKNJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C2CC2)Cl |
Origin of Product |
United States |
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